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Introduction
Terbium-Iron-Cobalt (Tb-Fe-Co) alloys are a class of amorphous rare-earth transition-metal

materials that have been extensively studied and utilized in the field of rewritable magneto-

optical (MO) data storage.[1] Their unique magnetic and magneto-optical properties, such as

high perpendicular magnetic anisotropy, large coercivity at room temperature, and a significant

Kerr rotation angle, make them ideal for thermomagnetic recording.[1] This document provides

detailed application notes on the use of Tb-Fe-Co in rewritable optical discs and

comprehensive protocols for the fabrication and characterization of these storage media.

The principle behind magneto-optical recording lies in the ability to locally alter the magnetic

orientation of the Tb-Fe-Co thin film using a focused laser beam and an external magnetic field.

[2] Data is written by heating a microscopic spot on the disc above its Curie temperature, at

which point the material's coercivity drops to near zero, allowing a small external magnetic field

to set the direction of magnetization.[2] Upon cooling, this magnetic orientation is "frozen" in

place. The stored information is then read by detecting the change in the polarization of a

lower-power laser beam as it reflects off the magnetic surface, a phenomenon known as the

magneto-optical Kerr effect.[2][3] Erasure and rewriting are achieved by a similar

thermomagnetic process, highlighting the reversible nature of this data storage technology.[4]
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The performance of Tb-Fe-Co based magneto-optical discs is critically dependent on the

composition of the alloy and the parameters used during the thin film deposition process. The

following tables summarize key quantitative data from various studies, illustrating the influence

of these factors on the magnetic and magneto-optical properties.

Table 1: Influence of Tb Content on Magnetic Properties of TbFeCo Thin Films

Tb Content
(at%)

Coercivity (Hc)
(kOe)

Kerr Rotation
Angle (θk)
(degrees)

Curie
Temperature
(Tc) (K)

Reference

22 ~5.0 ~0.35 ~500 [5]

26 5.7 - 6.4 Not Specified Not Specified [1]

30 Not Specified Not Specified ~500 [5]

45 (Tb-Co) Not Specified Not Specified 170 [4]

50 (Tb-Co) Not Specified Not Specified 130 [4]

55 (Tb-Co) Not Specified Not Specified 105 [4]

Table 2: Influence of Sputtering Parameters on GdTbFeCo Thin Film Properties

Sputterin
g Power
(W)

Sputterin
g
Pressure
(Pa)

Target-
Substrate
Distance
(mm)

Film
Thicknes
s (nm)

Perpendi
cular
Coercivit
y (kA/m)

Perpendi
cular Kerr
Rotation
Angle
(degrees)

Referenc
e

75 0.5 72 120 6477.6 0.413 [6]

Experimental Protocols
Protocol 1: Substrate Cleaning
A pristine substrate surface is paramount for the deposition of high-quality, defect-free Tb-Fe-

Co thin films and ensuring good adhesion.[1] The following protocol is a general guideline for
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cleaning glass or silicon substrates.

Materials:

Substrates (e.g., glass, silicon wafers)

Deionized (DI) water

Acetone (reagent grade)

Isopropyl alcohol (IPA, reagent grade)

Detergent solution (e.g., Hellmanex III)

Nitrogen gas (high purity)

Ultrasonic bath

Beakers

Substrate holder

Procedure:

Initial Cleaning:

1. Place the substrates in a substrate holder.

2. Immerse the holder in a beaker containing a detergent solution (e.g., 2% Hellmanex in DI

water).

3. Sonicate in an ultrasonic bath for 15-20 minutes.

4. Rinse thoroughly with DI water.

Solvent Cleaning:

1. Immerse the substrate holder in a beaker with acetone.
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2. Sonicate for 10-15 minutes.

3. Remove and immerse in a beaker with IPA.

4. Sonicate for another 10-15 minutes.

Final Rinse and Drying:

1. Rinse the substrates thoroughly with DI water.

2. Dry the substrates using a stream of high-purity nitrogen gas.

3. For silicon substrates, a final dip in a dilute hydrofluoric acid (HF) solution (e.g., 1-2%) for

30-60 seconds can be used to remove the native oxide layer, followed by a DI water rinse

and nitrogen drying.[7]

In-situ Plasma Cleaning (Optional but Recommended):

1. Immediately before deposition, perform an in-situ plasma clean within the sputtering

chamber (e.g., with Argon plasma) to remove any residual organic contaminants.[1]

Protocol 2: Tb-Fe-Co Thin Film Deposition via DC
Magnetron Sputtering
DC magnetron sputtering is a widely used physical vapor deposition (PVD) technique for

depositing amorphous Tb-Fe-Co films.[2][8]

Equipment:

DC magnetron sputtering system with at least three cathodes for Tb, Fe, and Co targets.

High-vacuum pump system (turbomolecular or cryogenic pump).

Mass flow controllers for sputtering gas (e.g., Argon).

Substrate heater and rotation stage.

Tb, Fe, and Co sputtering targets (high purity, e.g., >99.9%).
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Procedure:

Chamber Preparation:

1. Load the cleaned substrates into the sputtering chamber.

2. Pump the chamber down to a base pressure of at least < 5 x 10⁻⁷ Torr.

Pre-sputtering:

1. Introduce Argon gas into the chamber to a pressure of a few mTorr.

2. Ignite the plasma for each target individually with the shutter closed to clean the target

surfaces. Pre-sputter for at least 10-15 minutes for each target.[9]

Deposition:

1. Set the substrate temperature if required (often done at room temperature for amorphous

films).

2. Set the substrate rotation to ensure film uniformity.

3. Set the Argon gas flow to the desired sputtering pressure (typically 1-10 mTorr).

4. Set the DC power to each of the Tb, Fe, and Co targets to achieve the desired film

composition. The relative power applied to each target will determine the stoichiometry of

the resulting film.

5. Open the shutter to begin deposition onto the substrates.

6. Deposit the film to the desired thickness (typically 20-100 nm for magneto-optical layers).

Post-Deposition:

1. Turn off the sputtering power and gas flow.

2. Allow the substrates to cool down in vacuum before venting the chamber.
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Protocol 3: Characterization of Tb-Fe-Co Thin Films
A. Magnetic Properties (Vibrating Sample Magnetometer - VSM)

A VSM is used to measure the magnetic properties of the thin film, such as the hysteresis loop,

coercivity (Hc), and saturation magnetization (Ms).[10][11]

Equipment:

Vibrating Sample Magnetometer (VSM)

Sample holder

Procedure:

Sample Preparation:

1. Cut a small piece of the coated substrate to fit the VSM sample holder.

Measurement:

1. Mount the sample in the VSM.

2. Apply a magnetic field perpendicular to the film plane to measure the perpendicular

magnetic properties.

3. Sweep the magnetic field from a large positive value to a large negative value and back to

a large positive value to trace the magnetic hysteresis loop.

4. The VSM software will record the magnetic moment as a function of the applied magnetic

field.

Data Analysis:

1. From the hysteresis loop, determine the coercivity (the magnetic field required to bring the

magnetization to zero) and the saturation magnetization.

B. Magneto-Optical Properties (Kerr Spectroscopy)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://measurlabs.com/methods/vibrating-sample-magnetometry/
https://www.dexinmag.com/vibrating_sample_magnetometer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15486611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kerr spectroscopy is used to measure the Kerr rotation angle (θk), which is a critical parameter

for the readout signal in magneto-optical discs.[12]

Equipment:

Magneto-optical Kerr effect (MOKE) spectrometer or a polar Kerr loop tracer.[13]

Laser source (e.g., He-Ne laser at 633 nm).

Polarizer and analyzer.

Photodetector.

Electromagnet.

Procedure:

System Alignment:

1. Align the laser beam to be incident on the sample and reflected towards the detector.

2. Cross the polarizer and analyzer to achieve minimum light intensity at the detector in the

absence of a magnetic field.

Measurement:

1. Place the Tb-Fe-Co film in the path of the laser beam within the electromagnet.

2. Apply a magnetic field perpendicular to the film plane.

3. Measure the change in the intensity of the reflected light as the magnetic field is swept.

4. The change in polarization angle (Kerr rotation) is proportional to the magnetization of the

film and can be calculated from the change in light intensity.

5. By plotting the Kerr rotation as a function of the applied magnetic field, a magneto-optical

hysteresis loop can be obtained.
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Caption: Thermomagnetic recording, erasing, and reading process in Tb-Fe-Co media.
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Caption: Experimental workflow for fabrication and characterization of Tb-Fe-Co thin films.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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